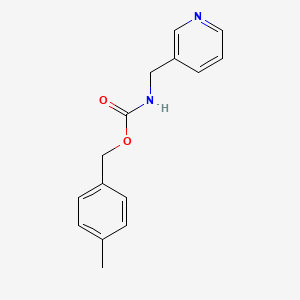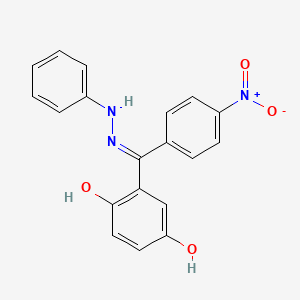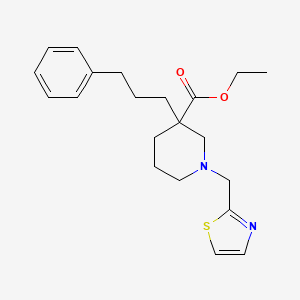![molecular formula C20H17N3O5S B6062790 N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, commonly known as NPDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG is a sulfonylurea compound that has been widely used as a fluorescent probe for glucose transporters in cells.
Aplicaciones Científicas De Investigación
NPDG has been widely used as a fluorescent probe for glucose transporters in cells. Glucose transporters are proteins that facilitate the transport of glucose across cell membranes. The expression and activity of glucose transporters are altered in various diseases such as diabetes, cancer, and neurodegenerative disorders. NPDG has been used to study the regulation of glucose transporters in these diseases.
NPDG has also been used as a tool to study the mechanism of action of various drugs that target glucose transporters. For example, NPDG has been used to study the mechanism of action of the anti-diabetic drug metformin, which is known to inhibit glucose transporters.
Mecanismo De Acción
NPDG is a fluorescent probe that is taken up by cells through glucose transporters. Once inside the cell, NPDG binds to intracellular proteins, leading to a change in its fluorescence properties. The change in fluorescence can be detected using fluorescence microscopy or spectroscopy. By measuring the change in fluorescence, researchers can determine the activity of glucose transporters in cells.
Biochemical and Physiological Effects:
NPDG is a non-toxic compound that has no known physiological effects. However, it has been shown to alter the activity of glucose transporters in cells. NPDG has been used to study the regulation of glucose transporters in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPDG as a fluorescent probe is its high sensitivity and specificity for glucose transporters. NPDG has been shown to be a reliable tool for studying the activity of glucose transporters in cells.
However, there are also some limitations to using NPDG. One limitation is that NPDG is not a direct measure of glucose uptake. Instead, it measures the activity of glucose transporters, which may not always correlate with glucose uptake. Additionally, NPDG is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for the use of NPDG in scientific research. One direction is to use NPDG to study the regulation of glucose transporters in other diseases, such as cardiovascular disease and obesity.
Another direction is to develop new fluorescent probes based on the structure of NPDG. These probes could be used to study other transporters and channels in cells.
Finally, there is a need for more studies to validate the use of NPDG as a tool for studying glucose transporters in cells. This includes studies to determine the correlation between NPDG fluorescence and glucose uptake in cells, as well as studies to determine the optimal conditions for using NPDG in experiments.
Conclusion:
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, or NPDG, is a sulfonylurea compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG has been widely used as a fluorescent probe for glucose transporters in cells, and has been used to study the regulation of glucose transporters in various diseases. While there are some limitations to using NPDG, it remains a valuable tool for studying glucose transporters in cells. Future research should focus on developing new fluorescent probes based on the structure of NPDG, as well as validating the use of NPDG in experiments.
Métodos De Síntesis
The synthesis of NPDG involves the reaction of N-phenylglycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained through column chromatography. The yield of NPDG is typically around 60-70%.
Propiedades
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-16-9-3-1-4-10-16)15-22(17-11-5-2-6-12-17)29(27,28)19-14-8-7-13-18(19)23(25)26/h1-14H,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRIEJBJRRDHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-nitrophenyl)sulfonyl]-N,N~2~-diphenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)
![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)

![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
